molecular formula C11H15NO2 B14683213 Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate CAS No. 34671-07-3

Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate

Cat. No.: B14683213
CAS No.: 34671-07-3
M. Wt: 193.24 g/mol
InChI Key: HNWRITLSFLOYGO-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is an organic compound belonging to the class of pyrrolizines Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of a pyrrolizine derivative with ethyl acetate under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-5-ethyl-1H-pyrrolizin-7-yl)ethanone: Another pyrrolizine derivative with similar structural features.

    Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrrolizines.

Uniqueness

Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its applications in various fields of research further highlight its distinctiveness compared to other similar compounds.

Properties

CAS No.

34671-07-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrrolizin-1-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-9-5-7-12-6-3-4-10(9)12/h5,7H,2-4,6,8H2,1H3

InChI Key

HNWRITLSFLOYGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCCN2C=C1

Origin of Product

United States

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